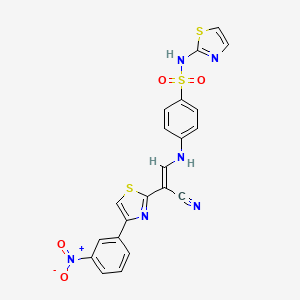

(E)-4-((2-cyano-2-(4-(3-nitrophenyl)thiazol-2-yl)vinyl)amino)-N-(thiazol-2-yl)benzenesulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-[[(E)-2-cyano-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]ethenyl]amino]-N-(1,3-thiazol-2-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14N6O4S3/c22-11-15(20-25-19(13-33-20)14-2-1-3-17(10-14)27(28)29)12-24-16-4-6-18(7-5-16)34(30,31)26-21-23-8-9-32-21/h1-10,12-13,24H,(H,23,26)/b15-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDYOJQBTTLSEGK-NTCAYCPXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CSC(=N2)C(=CNC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CS4)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CSC(=N2)/C(=C/NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CS4)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14N6O4S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

510.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-4-((2-cyano-2-(4-(3-nitrophenyl)thiazol-2-yl)vinyl)amino)-N-(thiazol-2-yl)benzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring, a cyano group, and a nitrophenyl group, which contribute to its biological properties. The structural formula can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in critical biological pathways. The thiazole moiety enhances the compound's ability to modulate enzyme activities, while the cyano group can form hydrogen bonds with active site residues, increasing binding affinity. The nitrophenyl group may participate in π-π stacking interactions, further stabilizing the compound-enzyme complex .

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds containing similar thiazole structures have demonstrated significant cytotoxic effects against various cancer cell lines. One study reported that certain thiazole derivatives exhibited IC50 values lower than those of established chemotherapeutics like doxorubicin .

Case Study: Cytotoxicity Evaluation

A comparative evaluation of several thiazole derivatives showed that compounds with specific substitutions on the phenyl ring had enhanced activity against cancer cells. For example:

- Compound A (with a methyl group at position 4) showed an IC50 of 1.61 µg/mL against Jurkat cells.

- Compound B (with N-phenylcarboxamide substitution) exhibited similar potency against A-431 cells .

Antimicrobial Activity

The compound's antimicrobial properties have also been investigated. Thiazole derivatives have been tested against various bacterial and fungal strains, revealing moderate to good activity. For example:

- Compounds with electron-withdrawing groups like nitro groups showed improved antibacterial activity against Gram-positive bacteria.

- In vitro tests indicated that certain derivatives had minimum inhibitory concentration (MIC) values ranging from 100 to 400 µg/mL against bacterial strains such as E. faecalis and fungi like Candida albicans .

Table: Antimicrobial Activity of Thiazole Derivatives

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| A | 100 | E. faecalis |

| B | 200 | S. aureus |

| C | 150 | C. albicans |

| D | 400 | A. niger |

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications on the thiazole and phenyl rings significantly influence biological activity:

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with similar thiazole and sulfonamide structures exhibit significant antimicrobial properties. For instance, derivatives of thiazole have been synthesized and evaluated for their efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria. Studies have shown that compounds similar to (E)-4-((2-cyano-2-(4-(3-nitrophenyl)thiazol-2-yl)vinyl)amino)-N-(thiazol-2-yl)benzenesulfonamide demonstrate promising antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The compound's structural features suggest potential anticancer activity. Thiazole derivatives have been investigated for their ability to inhibit cancer cell proliferation. For example, certain thiazole-based compounds have shown effectiveness against estrogen receptor-positive breast cancer cell lines (MCF7). The mechanism often involves the disruption of cellular pathways essential for cancer cell survival .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies indicate that the compound can effectively bind to specific receptors involved in disease pathways, enhancing its potential as a therapeutic agent .

Case Studies

- Antimicrobial Study : A study published in the Chemistry & Biology Interface evaluated a series of thiazole derivatives for antimicrobial activity against Bacillus subtilis and Aspergillus niger. Compounds with nitro substituents exhibited enhanced activity, suggesting that modifications on the thiazole ring can significantly influence biological efficacy .

- Anticancer Activity Evaluation : Another investigation focused on the anticancer potential of thiazole derivatives against MCF7 cell lines using the Sulforhodamine B assay. Compounds were tested for their ability to inhibit cell growth, with some showing remarkable potency compared to standard chemotherapeutics .

Chemical Reactions Analysis

Sulfonamide Group Transformations

The sulfonamide moiety undergoes hydrolysis under acidic or basic conditions, yielding sulfonic acids or sulfonate salts, respectively. For example:

-

Acidic Hydrolysis :

Reported in benzenesulfonamide analogs at 80°C, producing sulfonic acids in >85% yield. -

Coordination Chemistry :

The sulfonamide nitrogen acts as a ligand for transition metals (e.g., Cu²⁺, Zn²⁺), forming complexes studied for antimicrobial activity .

Cyano Group Reactivity

The electron-deficient cyano group participates in:

-

Hydrolysis : In acidic aqueous ethanol, it converts to a carboxylic acid (–COOH) or amide (–CONH₂) depending on conditions.

-

Schiff Base Formation : Reacts with primary amines (e.g., hydrazines) to form amidines, as observed in structurally related thiazoles .

Example Reaction :

Electrophilic Aromatic Substitution on 3-Nitrophenyl-Thiazole

The nitro group meta-directs electrophiles to the phenyl ring’s remaining positions. Documented reactions include:

-

Halogenation : Chlorination/bromination at the 5-position of the phenyl ring using Cl₂/FeCl₃ or Br₂/FeBr₃ .

-

Nitration : Further nitration under strong acidic conditions forms polynitro derivatives, though steric hindrance limits yields .

Vinylamino Linker Reactions

The conjugated double bond in the vinylamino group enables:

-

Oxidation : Ozonolysis or KMnO₄ cleavage produces aldehyde/carboxylic acid fragments .

-

Cycloaddition : Diels-Alder reactions with dienophiles (e.g., maleic anhydride) yield bicyclic structures, enhancing pharmacological profiles .

Biological Interactions and Pharmacological Activation

While not direct chemical reactions, the compound’s interactions in biological systems involve:

Q & A

Q. What synthetic strategies are recommended for the preparation of (E)-4-((2-cyano-2-(4-(3-nitrophenyl)thiazol-2-yl)vinyl)amino)-N-(thiazol-2-yl)benzenesulfonamide, and how can reaction conditions be optimized?

Answer: The synthesis of this compound involves multi-step reactions, typically starting with the assembly of the thiazole core. A retrosynthetic approach is advised, breaking the molecule into precursors such as 3-nitrophenyl-substituted thiazole intermediates and benzenesulfonamide derivatives. Key steps include:

- Thiazole ring formation : Cyclization of thiourea derivatives with α-halo ketones under reflux in ethanol or DMF .

- Knoevenagel condensation : To introduce the cyano-vinylamino group, using catalysts like piperidine in acetic acid at 60–80°C .

- Sulfonamide coupling : Reacting the intermediate with thiazol-2-amine in the presence of EDCI/HOBt in DCM at room temperature .

Optimization tips : - Control temperature and pH rigorously to avoid side reactions (e.g., hydrolysis of the cyano group).

- Use polar aprotic solvents (DMF, DMSO) to enhance solubility of intermediates.

- Monitor reaction progress via TLC or HPLC, and purify via column chromatography (silica gel, eluent: EtOAc/hexane) .

Q. Which analytical techniques are most effective for characterizing the purity and structural confirmation of this compound?

Answer: A combination of spectroscopic and chromatographic methods is critical:

- NMR spectroscopy : 1H/13C NMR to confirm the (E)-configuration of the vinyl group (J coupling ~12–16 Hz) and sulfonamide linkage .

- Mass spectrometry (HRMS) : To verify molecular weight (expected m/z ~540–550) and isotopic patterns .

- HPLC-PDA : Assess purity (>95%) using a C18 column with acetonitrile/water gradient elution .

- X-ray crystallography : For unambiguous structural confirmation if single crystals are obtainable .

Note : Stability tests (e.g., under UV light, varying pH) should precede long-term storage recommendations .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the 3-nitrophenyl and sulfonamide groups in anticancer activity?

Answer: Stepwise SAR approach :

Structural modifications :

- Replace the 3-nitrophenyl group with electron-withdrawing (e.g., 4-CF3) or electron-donating (e.g., 4-OCH3) substituents.

- Modify the sulfonamide moiety to sulfonylurea or sulfonic acid derivatives.

Biological testing :

- Screen analogs against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays. Compare IC50 values to establish substituent effects .

- Assess selectivity via toxicity assays on non-cancerous cells (e.g., HEK293).

Computational modeling :

- Perform molecular docking with targets like carbonic anhydrase IX or tubulin to identify binding interactions. Use AutoDock Vina with PDB structures (e.g., 3W2H) .

Q. Example SAR Table :

| Substituent on Thiazole | IC50 (μM) MCF-7 | Binding Energy (kcal/mol) |

|---|---|---|

| 3-NO2 (Parent) | 1.2 | -8.5 |

| 4-CF3 | 0.8 | -9.1 |

| 4-OCH3 | 5.6 | -6.3 |

Q. What methodologies resolve contradictions in mechanistic data between enzyme inhibition and cellular apoptosis assays?

Answer: Contradictions may arise due to off-target effects or assay-specific conditions. To address this:

Orthogonal assays :

- Compare enzyme inhibition (e.g., carbonic anhydrase activity via stopped-flow spectroscopy) with cellular apoptosis markers (caspase-3/7 activation) .

Proteomics profiling :

- Use SILAC-based mass spectrometry to identify differentially expressed proteins in treated vs. untreated cells .

Kinetic studies :

- Measure compound uptake via LC-MS/MS to correlate intracellular concentration with observed activity .

Pathway analysis :

- Employ Western blotting to check activation of apoptosis (Bax/Bcl-2 ratio) vs. autophagy (LC3-II) pathways .

Case Study : If the compound shows strong enzyme inhibition but weak cellular activity, evaluate membrane permeability (PAMPA assay) or efflux by ABC transporters .

Q. How can researchers optimize the pharmacokinetic profile of this compound for in vivo studies?

Answer: Key parameters to address :

- Solubility : Use co-solvents (e.g., PEG 400) or formulate as nanoparticles (PLGA encapsulation) .

- Metabolic stability : Incubate with liver microsomes (human/rat) to identify metabolic hotspots. Introduce deuterium or fluorine at labile positions .

- Plasma protein binding : Measure via equilibrium dialysis; modify lipophilicity (logP) by adding polar groups (e.g., -OH, -COOH) .

In vivo protocol : - Administer via intravenous (5 mg/kg) or oral (10 mg/kg) routes in rodent models. Collect plasma samples for LC-MS pharmacokinetic analysis (t1/2, AUC, Cmax) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.